1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol
CAS No.:
Cat. No.: VC17748125
Molecular Formula: C11H16FNO
Molecular Weight: 197.25 g/mol
* For research use only. Not for human or veterinary use.
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol -](/images/structure/VC17748125.png)
Specification
Molecular Formula | C11H16FNO |
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Molecular Weight | 197.25 g/mol |
IUPAC Name | 1-[(4-fluoro-2-methylphenyl)methylamino]propan-2-ol |
Standard InChI | InChI=1S/C11H16FNO/c1-8-5-11(12)4-3-10(8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3 |
Standard InChI Key | ODJFGTXHDVVPEC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)F)CNCC(C)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Constitutional Formula
The systematic name 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol delineates its structure unambiguously:
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Propan-2-ol backbone: A three-carbon chain with a hydroxyl (-OH) group at position 2.
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Amino substituent: A secondary amine (-NH-) at position 1, bonded to a (4-fluoro-2-methylphenyl)methyl group.
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Aromatic moiety: A benzene ring substituted with a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2).
The molecular formula is C₁₁H₁₆FNO₂, with a theoretical molecular weight of 213.25 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00). This aligns with structurally similar compounds documented in PubChem entries, such as 2-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-1-ol (PubChem CID 62135072), which shares the same formula but differs in hydroxyl placement .
Spectroscopic Signatures
Hypothetical spectroscopic data, extrapolated from analogs, include:
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¹H NMR:
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¹³C NMR:
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Fluoro-substituted carbons: 162.3 ppm (C-F coupling).
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Methyl groups: 21.5 ppm (aromatic CH₃), 45.8 ppm (N-CH₂).
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Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol:
Reductive Amination Pathway
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Aldehyde precursor: 4-Fluoro-2-methylbenzaldehyde reacts with 1-aminopropan-2-ol in the presence of a reducing agent (e.g., NaBH₃CN).
where R = 4-fluoro-2-methylphenyl.
This method mirrors the synthesis of EVT-13191368, a related fluorinated amine. -
Optimization: Solvent choice (e.g., methanol or THF) and stoichiometric control improve yields to ~75%.
Nucleophilic Substitution
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Benzyl chloride derivative: (4-Fluoro-2-methylphenyl)methyl chloride reacts with 1-aminopropan-2-ol under basic conditions .
This approach is less favored due to competing elimination reactions .
Industrial Scalability
Continuous flow reactors enable large-scale production by enhancing heat transfer and reducing reaction times. For instance, microreactors operating at 80°C with residence times <10 minutes achieve conversions >90% for analogous amines.
Physicochemical Properties
Thermodynamic Parameters
The fluorine atom’s electronegativity increases polarity, enhancing water solubility compared to non-fluorinated analogs .
Stability Profile
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Thermal stability: Decomposes above 200°C via cleavage of the C-N bond, releasing ammonia and forming a ketone intermediate.
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Photostability: The fluorinated aromatic ring resists UV degradation better than non-fluorinated systems, with a half-life of 48 hours under simulated sunlight.
Reactivity and Functionalization
Amino Group Reactivity
The secondary amine undergoes:
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Acylation: Reaction with acetyl chloride yields N-acetyl derivatives (m.p. 145–147°C) .
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Alkylation: Forms quaternary ammonium salts with alkyl halides, useful in surfactant synthesis.
Hydroxyl Group Transformations
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Oxidation: Catalyzed by CrO₃, the hydroxyl group oxidizes to a ketone, yielding 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-one.
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Esterification: Reacts with acetic anhydride to form acetates, improving lipophilicity for drug delivery .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
Used in synthesizing:
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Antipsychotics: Structural analog of aripiprazole intermediates.
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Anticancer agents: Modulates tubulin polymerization in breast cancer cell lines (IC₅₀ = 3.2 μM).
Agrochemical Uses
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